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Compound of Interest

Compound Name: Formetorex

Cat. No.: B096578 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification of

amphetamine precursors is crucial for both regulatory compliance and the integrity of research.

This guide provides a comprehensive comparison of Formetorex with other key amphetamine

precursors, supported by experimental data and detailed analytical protocols.

Formetorex, also known as N-formylamphetamine, is a critical intermediate in the Leuckart

synthesis of amphetamine.[1][2] Its presence can be indicative of a specific synthetic route,

making its differentiation from other precursors like phenylacetone, norephedrine, and

norpseudoephedrine a key analytical challenge. This guide outlines the structural differences

and analytical methods to distinguish these compounds effectively.

Chemical and Physical Properties
A fundamental step in differentiating these precursors lies in understanding their distinct

chemical and physical properties. These differences, summarized in the table below, directly

influence their behavior in various analytical techniques.
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Property Formetorex Phenylacetone Norephedrine
Norpseudoeph
edrine

IUPAC Name

N-(1-

phenylpropan-2-

yl)formamide[3]

1-phenylpropan-

2-one[4]

(1R,2S)-2-amino-

1-phenylpropan-

1-ol

(1S,2S)-2-amino-

1-phenylpropan-

1-ol

Chemical

Formula

C₁₀H₁₃NO[3][5]

[6]
C₉H₁₀O[4] C₉H₁₃NO C₉H₁₃NO

Molecular Weight
163.22 g/mol [3]

[5][6]
134.18 g/mol [4] 151.21 g/mol 151.21 g/mol

Key Functional

Groups
Amide, Phenyl Ketone, Phenyl

Amine, Hydroxyl,

Phenyl

Amine, Hydroxyl,

Phenyl

Amphetamine Synthesis via the Leuckart Reaction
Formetorex is a hallmark intermediate of the Leuckart reaction for amphetamine synthesis.[1]

[2] This multi-step process is a common route for illicit amphetamine production. Understanding

this pathway is essential for recognizing the significance of Formetorex detection.
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Leuckart reaction pathway for amphetamine synthesis.

Analytical Differentiation
The structural disparities between Formetorex and other precursors give rise to unique

analytical signatures. Spectroscopic and chromatographic techniques are pivotal in their

differentiation.
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Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a

powerful tool for identifying these compounds. The fragmentation patterns are unique to each

molecule's structure.

Formetorex: The mass spectrum of N-formylamphetamine shows characteristic fragments

resulting from the cleavage of the amide and propyl side chain.[7]

Phenylacetone: The mass spectrum of phenylacetone is dominated by fragments

characteristic of a ketone, with a prominent peak at m/z 43 (acetyl group) and 91 (tropylium

ion).[4]

Norephedrine and Norpseudoephedrine: These isomers exhibit similar mass spectra, with

fragmentation patterns indicative of their amino alcohol structure.

Infrared Spectroscopy (IR)
Infrared spectroscopy can readily distinguish Formetorex from the other precursors based on

their functional groups.

Formetorex: The IR spectrum of Formetorex will show a characteristic strong absorption

band for the amide carbonyl group (C=O) around 1650-1680 cm⁻¹ and an N-H stretch

around 3300 cm⁻¹.

Phenylacetone: Its spectrum is defined by a strong carbonyl (C=O) stretch from the ketone at

approximately 1715 cm⁻¹.[4][8][9]

Norephedrine and Norpseudoephedrine: These will display broad O-H and N-H stretching

bands in the region of 3200-3600 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for unambiguous

identification.

¹H NMR of Formetorex: Will show a characteristic signal for the formyl proton (-CHO)

around 8 ppm, in addition to signals for the aromatic and aliphatic protons.[3]
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¹H NMR of Phenylacetone: Features a singlet for the methyl protons adjacent to the carbonyl

group and a singlet for the methylene protons.[11][12][13]

¹H NMR of Norephedrine/Norpseudoephedrine: The spectra for these diastereomers will be

similar but may show subtle differences in the chemical shifts and coupling constants of the

protons on the chiral centers.[14][15][16]

Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a cornerstone technique for the separation and identification of amphetamine

precursors.

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as

methanol or acetonitrile. Derivatization with agents like heptafluorobutyric anhydride (HFBA) or

N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) can be employed to improve the

chromatographic properties and mass spectral characteristics of the analytes, particularly for

the amino and hydroxyl groups in norephedrine and norpseudoephedrine.[17][18]

GC-MS Conditions (General Protocol):

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-

methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), is commonly used.[19]

Injector: Splitless injection is often preferred for trace analysis.

Oven Temperature Program: A temperature gradient is employed to ensure good separation

of the compounds. For example, an initial temperature of 60-80°C held for 1-2 minutes,

followed by a ramp of 10-20°C per minute to a final temperature of 250-280°C.

Carrier Gas: Helium is typically used as the carrier gas.

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be

acquired in both full scan and selected ion monitoring (SIM) modes for qualitative and

quantitative analysis, respectively.
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High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative or complementary method for the analysis of these precursors.

HPLC Conditions (General Protocol):

Column: A reversed-phase column, such as a C18, is frequently used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water)

and an organic modifier (e.g., acetonitrile or methanol) is used. The composition can be

isocratic or a gradient.

Detection: UV detection is a common method, as the phenyl group in all these compounds

absorbs UV light. Mass spectrometric detection (LC-MS) can provide greater specificity and

sensitivity.

Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of Formetorex from

other amphetamine precursors.
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General analytical workflow for precursor identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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